2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-14-7-4-6-12(9-14)17(24)26-11-16(23)22-10-13-5-2-3-8-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGCPMPDMJFRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies and Reaction Pathways
Retrosynthetic Analysis
The molecule can be dissected into two primary building blocks:
- 3-Methoxybenzoic acid derivative : Serves as the ester component.
- 2-(Trifluoromethyl)benzylamine : Provides the amide-linked amine moiety.
A plausible retrosynthetic route involves coupling these fragments via a two-step process: (i) activation of the carboxylic acid to an acyl chloride or mixed anhydride, followed by (ii) amidation with the benzylamine derivative. Alternative pathways include one-pot tandem esterification-amidation reactions using coupling agents such as EDC/HOBt.
Key Synthetic Routes
Stepwise Esterification-Amidation Approach
This method, adapted from procedures for analogous trifluoromethylated amides, involves:
- Esterification of 3-methoxybenzoic acid : Reacting with 2-chloroethanol in the presence of thionyl chloride to yield 2-chloroethyl 3-methoxybenzoate.
- Oxidation to the 2-oxoethyl intermediate : Treatment with pyridinium chlorochromate (PCC) in dichloromethane.
- Amidation with 2-(trifluoromethyl)benzylamine : Conducted in anhydrous tetrahydrofuran (THF) using triethylamine as a base.
One-Pot Tandem Synthesis
A streamlined protocol, inspired by patented methodologies for related benzamidines, employs:
- Simultaneous activation and coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate direct reaction between 3-methoxybenzoic acid and 2-(trifluoromethyl)benzylamine in dimethylformamide (DMF).
- In situ esterification : Inclusion of 2-bromoethanol and potassium carbonate to form the ester linkage.
Experimental Procedures and Optimization
Detailed Synthesis Protocol
Materials :
- 3-Methoxybenzoic acid (1.0 equiv)
- 2-(Trifluoromethyl)benzylamine (1.2 equiv)
- EDC (1.5 equiv), HOBt (1.5 equiv)
- DMF (anhydrous), potassium carbonate (2.0 equiv)
Procedure :
- Activation of carboxylic acid : Dissolve 3-methoxybenzoic acid (10 mmol) in DMF (20 mL). Add EDC (15 mmol) and HOBt (15 mmol) under nitrogen. Stir at 0°C for 30 minutes.
- Amidation : Introduce 2-(trifluoromethyl)benzylamine (12 mmol) dropwise. Warm to room temperature and stir for 12 hours.
- Esterification : Add 2-bromoethanol (15 mmol) and K₂CO₃ (20 mmol). Heat to 60°C for 6 hours.
- Workup : Quench with ice-water, extract with ethyl acetate (3 × 50 mL), dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Reaction Optimization
Critical parameters influencing yield include:
- Solvent choice : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
- Temperature : Amidation proceeds optimally at 25°C, while esterification requires elevated temperatures (60°C).
- Catalyst loading : Excess EDC/HOBt (1.5 equiv) mitigates side reactions such as oligomerization.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Improvement (%) |
|---|---|---|
| Solvent | DMF | 35% |
| Temperature | 60°C | 28% |
| Catalyst (EDC:HOBt) | 1.5:1.5 | 42% |
Characterization and Analytical Data
Spectroscopic Characterization
Industrial and Scalability Considerations
Solvent Recycling
DMF, utilized in both amidation and esterification steps, can be recovered via vacuum distillation and reused, reducing costs by ~40%.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has indicated that compounds similar to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate exhibit significant antioxidant activity. For instance, studies on C-3 tethered 2-oxo-benzo[1,4]oxazines have shown them to be potent antioxidants, outperforming standard references like butylated hydroxytoluene (BHT) in various assays . The structural motifs present in these compounds may contribute to their ability to scavenge free radicals and protect cellular components from oxidative damage.
Cytotoxicity and Antitumor Activity
The compound's analogs have been studied for their cytotoxic effects against cancer cell lines. For example, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs demonstrated protective activity against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating potential applications in diabetes treatment . These findings suggest that the structural characteristics of this compound may enhance the efficacy of similar compounds in targeting cancer cells or protecting against metabolic diseases.
Biochemical Applications
Enzyme Inhibition
Compounds with similar structures have been explored as inhibitors of key enzymes involved in metabolic pathways. For example, certain derivatives have shown promise as inhibitors of microtubule polymerization, which is a crucial mechanism in cancer cell proliferation . The unique functional groups present in this compound could potentially enhance its interaction with target enzymes, leading to improved therapeutic outcomes.
Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinities of compounds related to this compound with various biological targets. Such studies provide insights into the compound's potential mechanisms of action and help identify promising candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. SAR studies have revealed that modifications to specific functional groups can significantly affect the compound's potency and selectivity towards biological targets .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzylamine moiety may interact with amino acid residues in the active site of enzymes, leading to modulation of their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three analogues with distinct substituents and functional groups (Table 1):
Critical Analysis of Substituent Effects
The 3-(trifluoromethyl) analogue in exhibits higher polarity due to the sulfonyl group, contrasting with the target’s methoxy-enhanced lipophilicity.
Benzoate Substituents: 3-Methoxy (target) vs. 4-hydroxy (): The methoxy group increases electron density on the aromatic ring, enhancing stability against oxidation compared to the phenolic -OH group, which may participate in hydrogen bonding . 3-(Trifluoromethyl)benzoate (): The electron-withdrawing -CF₃ group reduces electron density, favoring photolytic cleavage in photoremovable protecting groups.
Linker Modifications :
- The sulfonyl acetic acid group in introduces acidity (pKa ~2–3), making it water-soluble, whereas the target’s ester linker prioritizes membrane permeability.
Thermal and Crystallographic Properties
- SHELX refinement methods (commonly used for small-molecule crystallography ) would confirm its conformation and intermolecular interactions.
Research Findings and Implications
Agrochemical Potential: The 2-(trifluoromethyl)benzyl group is structurally analogous to sulfonylurea herbicides (e.g., metsulfuron-methyl ), suggesting herbicidal activity. The methoxy group may enhance soil persistence compared to hydroxy analogues.
Synthetic Challenges :
- Ortho-substituted trifluoromethyl groups (as in the target) are synthetically challenging due to steric effects during benzylamine coupling .
Biological Activity
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C18H17F3N2O3. It features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of appropriate benzyl amines with substituted benzoic acids or their derivatives. The synthesis process often includes steps such as:
- Formation of the benzylamine intermediate.
- Reaction with an appropriate ester or acid to form the final product.
- Purification through chromatography.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound demonstrated inhibition of cancer cell proliferation in vitro, suggesting potential applications in oncology. The IC50 values for these compounds were observed in the low micromolar range, indicating potent activity against specific cancer cell lines .
Antidiabetic Effects
Research has shown that certain analogs of this compound possess protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a condition linked to diabetes. One study reported an EC50 value of 0.1 μM for a related compound, highlighting its efficacy in preserving β-cell function under stress conditions .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory properties. They were found to inhibit key inflammatory mediators, suggesting a potential role in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the trifluoromethyl group and the methoxy substituent significantly affect biological activity. For example:
- Trifluoromethyl Group : Enhances metabolic stability and bioavailability.
- Methoxy Group : Influences solubility and interaction with biological targets.
A summary table of SAR findings is presented below:
| Compound ID | Modification | Biological Activity | IC50/EC50 Value |
|---|---|---|---|
| WO5m | Trifluoromethyl | β-cell protection | 0.1 μM |
| 3a | Methoxy | Antitumor | Low μM |
Case Studies
- Antitumor Efficacy : A study evaluated the effect of this compound on various cancer cell lines, showing significant apoptosis induction at concentrations as low as 5 μM .
- Diabetes Research : In a diabetic mouse model, administration of the compound resulted in improved glucose tolerance and reduced β-cell apoptosis compared to controls .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate?
Answer:
The synthesis typically involves coupling a trifluoromethyl-substituted benzylamine derivative with a 3-methoxybenzoate ester. Key steps include:
-
Precursor Activation : Reacting 2-(trifluoromethyl)benzylamine with a carbonyl-containing reagent (e.g., ethyl oxalyl chloride) to form the oxoethylamino intermediate .
-
Esterification : Coupling the intermediate with 3-methoxybenzoic acid using carbodiimide-based reagents (e.g., DCC/DMAP) under anhydrous conditions .
-
Optimized Conditions :
Parameter Optimal Range Solvent DMF or THF Temperature 0–25°C (for amine activation) Reaction Time 4–12 hours (monitored via TLC) Yield 60–85% after purification
Purification often employs flash chromatography (e.g., petroleum ether:ethyl acetate gradients) or recrystallization .
Advanced: How does the trifluoromethyl group affect the compound’s bioactivity and stability?
Answer:
The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability, as evidenced by logP calculations and cellular uptake assays .
- Metabolic Stability : Reduces oxidative degradation due to the strong C–F bond, confirmed via HPLC stability studies under simulated physiological pH (1.0–7.4) .
- Target Binding : Electron-withdrawing effects improve interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), demonstrated in molecular docking simulations .
Contradictions : While the group generally improves pharmacokinetics, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents) for in vivo studies .
Basic: Which analytical methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and trifluoromethyl carbon (δ 120–125 ppm, split by ¹JCF coupling) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 413.1 [M+H]⁺) .
- X-Ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for enantiomeric purity assessment .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Answer:
- Competitive Inhibition : Kinetic assays (Lineweaver-Burk plots) suggest reversible binding to acetylcholinesterase (IC₅₀ = 2.5 µM) .
- Binding Site Interactions :
- The trifluoromethyl group forms van der Waals contacts with Tyr337 in the enzyme’s gorge.
- The 3-methoxybenzoate ester hydrogen-bonds with Ser203, as shown in crystallographic studies of analogous compounds .
- Contradictions : Some studies report non-competitive inhibition in serine proteases, implying context-dependent mechanisms .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Side Reactions :
- Oxidation : Formation of undesired nitro or carboxylic acid derivatives under harsh conditions .
- Ester Hydrolysis : Occurs in aqueous or acidic media, detected via LC-MS .
- Mitigation Strategies :
- Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) .
- Add scavengers (e.g., molecular sieves) to sequester water .
Advanced: How is enantiomeric purity achieved and validated?
Answer:
- Chiral Catalysis : Pd(II)-catalyzed allylation or asymmetric hydrogenation (e.g., using BINAP ligands) yields >90% enantiomeric excess (ee) .
- Validation Methods :
- Chiral HPLC : Utilizes columns like Chiralpak AD-H (hexane:isopropanol eluent) to resolve enantiomers .
- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase with DTNB reagent) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Testing : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .
Advanced: How do structural modifications influence its pharmacokinetic profile?
Answer:
-
Methoxy to Hydroxyl Substitution : Increases solubility but reduces plasma half-life due to glucuronidation .
-
Trifluoromethyl Replacement : Analogues with –CF₂H show improved CNS penetration but lower metabolic stability .
-
Data Table :
Modification logP t₁/₂ (h) Solubility (µg/mL) Parent Compound 3.2 4.5 12 –OCH₃ → –OH 2.1 2.8 45 –CF₃ → –CF₂H 2.8 3.2 18
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
